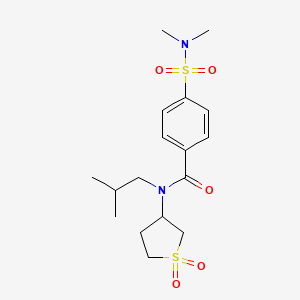

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

CAS No.: 898425-73-5

Cat. No.: VC7660147

Molecular Formula: C17H26N2O5S2

Molecular Weight: 402.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898425-73-5 |

|---|---|

| Molecular Formula | C17H26N2O5S2 |

| Molecular Weight | 402.52 |

| IUPAC Name | 4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |

| Standard InChI | InChI=1S/C17H26N2O5S2/c1-13(2)11-19(15-9-10-25(21,22)12-15)17(20)14-5-7-16(8-6-14)26(23,24)18(3)4/h5-8,13,15H,9-12H2,1-4H3 |

| Standard InChI Key | FIEHVPPCUITHAQ-UHFFFAOYSA-N |

| SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Introduction

The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a complex organic molecule that belongs to the class of benzamides. It features a unique molecular structure, incorporating a sulfamoyl group, a dioxidotetrahydrothiophene unit, and an isobutyl group. This structure suggests potential applications in pharmaceuticals and agrochemicals due to its ability to interact with biological targets.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the use of reagents like N,N-dimethylsulfamoyl chloride, which is a common precursor in sulfonamide synthesis . The specific synthesis pathway for this compound may involve reactions such as amidation or sulfamoylation.

Potential Applications

Given its structural features, 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide could have applications in:

-

Pharmaceuticals: Its sulfamoyl group suggests potential interactions with biological targets, which could be useful in drug development.

-

Agrochemicals: Similar compounds have been explored for their ability to interact with plant or insect targets.

Analytical Techniques

To analyze and confirm the structure of this compound, techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Helps identify the molecular weight and fragmentation pattern.

-

Differential Scanning Calorimetry (DSC): Offers insights into thermal stability.

Challenges

-

Synthesis Optimization: Developing efficient synthesis methods is crucial for large-scale production.

-

Biological Evaluation: Further studies are needed to assess its biological activity and potential applications.

Data Table: Potential Applications and Analytical Techniques

| Application/Technique | Description |

|---|---|

| Pharmaceuticals | Potential drug development due to biological interactions. |

| Agrochemicals | Possible use in plant or insect control. |

| NMR Spectroscopy | Structural analysis. |

| Mass Spectrometry | Molecular weight and fragmentation analysis. |

| DSC | Thermal stability assessment. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume